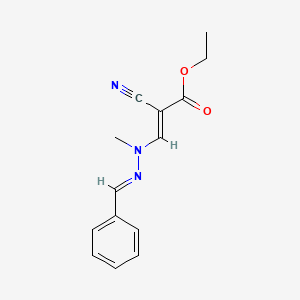
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their strong adhesive properties and are widely used in medical, industrial, and household applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by the addition of methylhydrazine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of ethyl 3-(2-(benzyl)-1-methylhydrazinyl)-2-aminoacrylate.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its use in drug delivery systems and tissue adhesives.
Industry: Utilized in the production of high-strength adhesives and sealants.
作用机制
The mechanism of action of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate moiety rapidly polymerizes in the presence of moisture, leading to the formation of a rigid polymer network. This property is particularly useful in adhesive applications, where rapid bonding and high strength are required. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to antimicrobial effects.
相似化合物的比较
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:
Methyl 2-cyanoacrylate: Known for its use in superglue, it has a faster setting time but lower flexibility compared to ethyl derivatives.
Butyl 2-cyanoacrylate: Used in medical applications for wound closure, it offers greater flexibility and lower toxicity.
Octyl 2-cyanoacrylate: Also used in medical applications, it provides a balance between setting time and flexibility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced adhesive strength and potential antimicrobial activity.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry Its unique chemical structure and properties make it a valuable subject of scientific research and industrial applications
属性
IUPAC Name |
ethyl (E)-3-[[(E)-benzylideneamino]-methylamino]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3/b13-11+,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSIQDHBZSPBL-BACKHADUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)/N=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
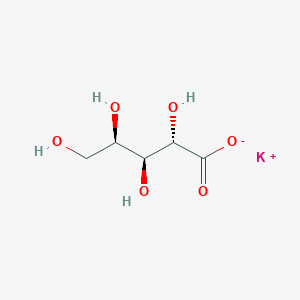
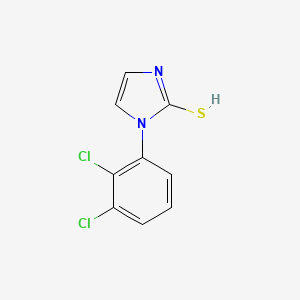
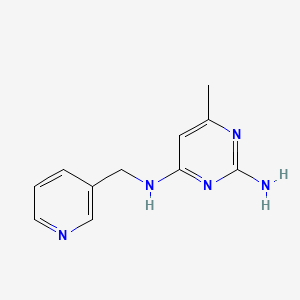
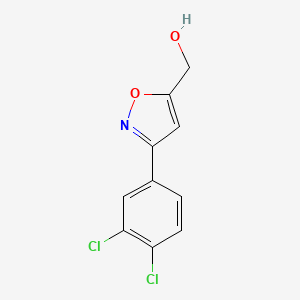

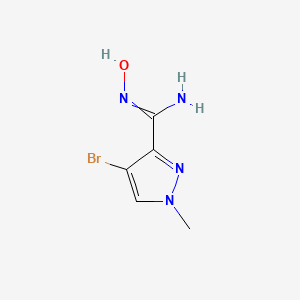
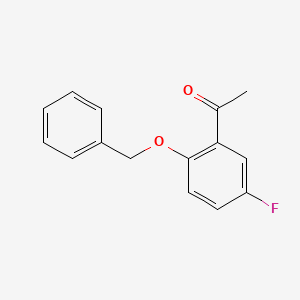
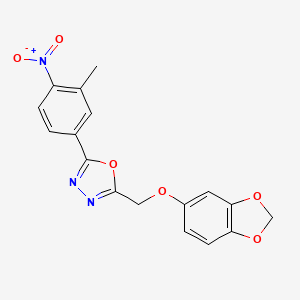

![4-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7788630.png)
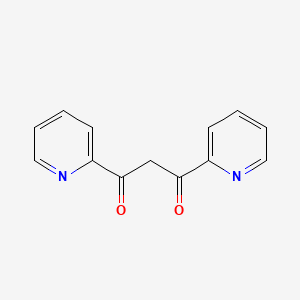
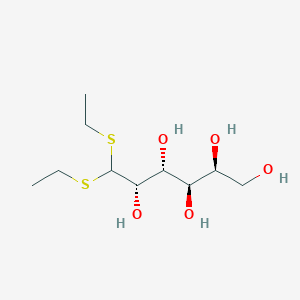
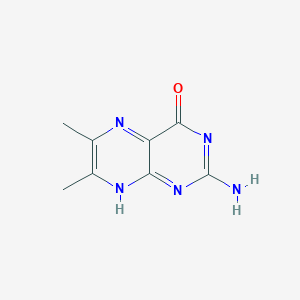
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
